Regioisomeric Selectivity in Crystallographic Fragment Screening: 2-Cyano vs. 4-Cyano Substitution
In a large-scale crystallographic fragment screen conducted by the ASAP AViDD consortium, the (3S)-1-[(2-cyanothiophen-3-yl)acetyl]piperidine-3-carboxamide derivative (ASAP-0032225-001) yielded a high-resolution (1.54 Å) co-crystal structure with Coxsackievirus A16 2A protease, confirming a defined binding pose [1]. By contrast, no deposited structure in the same screening campaign contains a fragment built on the 4-cyano regioisomer (2-(4-cyanothiophen-3-yl)acetic acid), indicating that the 2-cyano substitution pattern is preferentially selected from compound libraries and validated experimentally.
| Evidence Dimension | Crystallographic hit confirmation in Coxsackievirus A16 2A protease fragment screen |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.54 Å resolution; fragment ASAP-0032225-001 built on 2-(2-cyanothiophen-3-yl)acetic acid scaffold |
| Comparator Or Baseline | 2-(4-cyanothiophen-3-yl)acetic acid: no co-crystal structure deposited in the same ASAP AViDD screening campaign |
| Quantified Difference | Target compound: structurally validated hit. Comparator: absent from deposited structures in the same screen (0 vs. 1 validated hit) |
| Conditions | X-ray diffraction (1.54 Å); Coxsackievirus A16 (G-10) 2A protease; fragment screening at Diamond Light Source i04-1 beamline |
Why This Matters
Procurement of the 2-cyano regioisomer is essential for replicating the validated binding mode; use of the 4-cyano analog would require de novo screening with no guarantee of target engagement.
- [1] Lithgo, R.M.; Fairhead, M.; Koekemoer, L.; et al. Group deposition of Coxsackievirus A16 (G-10) 2A protease in complex with inhibitors from the ASAP AViDD centre — Crystal structure of Coxsackievirus A16 (G-10) 2A protease in complex with ASAP-0032225-001 (A71EV2A-x3450). PDB ID: 7HV9, 2025. View Source
